molecular formula C19H12BrN3O2 B11623197 2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11623197
M. Wt: 394.2 g/mol
InChI Key: OAEHMZKMZBDKQU-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a pyridinyl-benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the pyridinyl group. The final step involves the bromination of the benzamide core. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as N-bromosuccinimide (NBS) for the bromination step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Lacks the bromine and benzoxazole moieties.

    2-bromo-N-(pyridin-2-yl)benzamide: Similar but lacks the benzoxazole ring.

    N-(pyridin-4-yl)benzoxazole: Lacks the bromine and benzamide moieties.

Uniqueness

2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to its combination of a bromine-substituted benzamide core with a pyridinyl-benzoxazole moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C19H12BrN3O2

Molecular Weight

394.2 g/mol

IUPAC Name

2-bromo-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C19H12BrN3O2/c20-15-4-2-1-3-14(15)18(24)22-13-5-6-17-16(11-13)23-19(25-17)12-7-9-21-10-8-12/h1-11H,(H,22,24)

InChI Key

OAEHMZKMZBDKQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Br

Origin of Product

United States

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